4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide
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Overview
Description
4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a pyridazinone moiety, a piperidine ring, and a benzenesulfonamide group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile
- 4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzamide
Uniqueness
Compared to similar compounds, 4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide stands out due to its unique benzenesulfonamide group, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
4-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c20-28(26,27)16-5-3-14(4-6-16)19(25)22-11-9-15(10-12-22)23-18(24)8-7-17(21-23)13-1-2-13/h3-8,13,15H,1-2,9-12H2,(H2,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMYDZWQLIFZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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